N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a complex organic compound with a unique structure that includes an azepane ring, a methoxyphenyl group, and a chlorodimethylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the acetamide linkage via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide stands out due to its combination of an azepane ring and a methoxyphenyl group, which imparts unique chemical and biological properties not found in simpler compounds like ethyl acetoacetate or disilane-bridged architectures.
Properties
Molecular Formula |
C25H33ClN2O3 |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H33ClN2O3/c1-18-14-22(15-19(2)25(18)26)31-17-24(29)27-16-23(28-12-6-4-5-7-13-28)20-8-10-21(30-3)11-9-20/h8-11,14-15,23H,4-7,12-13,16-17H2,1-3H3,(H,27,29) |
InChI Key |
PZRZICGHCBXCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |
Origin of Product |
United States |
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